molecular formula C32H20F6N4O2S2 B334526 2-({2-[4'-(2-{[3-CYANO-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETYL)-[1,1'-BIPHENYL]-4-YL]-2-OXOETHYL}SULFANYL)-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE

2-({2-[4'-(2-{[3-CYANO-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL]SULFANYL}ACETYL)-[1,1'-BIPHENYL]-4-YL]-2-OXOETHYL}SULFANYL)-6-METHYL-4-(TRIFLUOROMETHYL)PYRIDINE-3-CARBONITRILE

Cat. No.: B334526
M. Wt: 670.7 g/mol
InChI Key: ZGECETODNRGIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[4’-({[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)[1,1’-biphenyl]-4-yl]-2-oxoethyl}sulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structural features This compound contains multiple functional groups, including cyano, methyl, trifluoromethyl, pyridinyl, sulfanyl, acetyl, biphenyl, oxoethyl, and nicotinonitrile moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[4’-({[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)[1,1’-biphenyl]-4-yl]-2-oxoethyl}sulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrile involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Pyridinyl Sulfanyl Intermediate: The initial step involves the synthesis of the 3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl sulfanyl intermediate. This can be achieved through a nucleophilic substitution reaction between 3-cyano-6-methyl-4-(trifluoromethyl)-2-chloropyridine and a suitable thiol reagent under basic conditions.

    Acetylation of the Biphenyl Derivative: The next step involves the acetylation of a biphenyl derivative. This can be accomplished using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Coupling of Intermediates: The pyridinyl sulfanyl intermediate is then coupled with the acetylated biphenyl derivative through a nucleophilic acyl substitution reaction, forming the key intermediate.

    Final Assembly: The final step involves the introduction of the oxoethyl and nicotinonitrile moieties. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-({2-[4’-({[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)[1,1’-biphenyl]-4-yl]-2-oxoethyl}sulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with strong nucleophiles such as alkoxides or amines.

    Condensation: The oxoethyl and nicotinonitrile moieties can participate in condensation reactions with various carbonyl compounds to form new heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, ethanol, and ether.

    Substitution: Sodium alkoxide, amines, dimethyl sulfoxide, and heat.

    Condensation: Aldehydes, ketones, acetic acid, and heat.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted trifluoromethyl derivatives.

    Condensation: New heterocyclic compounds.

Scientific Research Applications

2-({2-[4’-({[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)[1,1’-biphenyl]-4-yl]-2-oxoethyl}sulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features and reactivity.

Mechanism of Action

The mechanism of action of 2-({2-[4’-({[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)[1,1’-biphenyl]-4-yl]-2-oxoethyl}sulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl sulfanyl derivatives: These compounds share the pyridinyl sulfanyl core structure and exhibit similar reactivity and applications.

    Biphenyl derivatives: Compounds containing the biphenyl moiety are widely used in organic synthesis and materials science.

    Nicotinonitrile derivatives: These compounds are known for their biological activity and are used in medicinal chemistry.

Uniqueness

2-({2-[4’-({[3-Cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)[1,1’-biphenyl]-4-yl]-2-oxoethyl}sulfanyl)-6-methyl-4-(trifluoromethyl)nicotinonitrile is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structural complexity and diversity make it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C32H20F6N4O2S2

Molecular Weight

670.7 g/mol

IUPAC Name

2-[2-[4-[4-[2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]phenyl]phenyl]-2-oxoethyl]sulfanyl-6-methyl-4-(trifluoromethyl)pyridine-3-carbonitrile

InChI

InChI=1S/C32H20F6N4O2S2/c1-17-11-25(31(33,34)35)23(13-39)29(41-17)45-15-27(43)21-7-3-19(4-8-21)20-5-9-22(10-6-20)28(44)16-46-30-24(14-40)26(32(36,37)38)12-18(2)42-30/h3-12H,15-16H2,1-2H3

InChI Key

ZGECETODNRGIDU-UHFFFAOYSA-N

SMILES

CC1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CSC4=C(C(=CC(=N4)C)C(F)(F)F)C#N

Canonical SMILES

CC1=CC(=C(C(=N1)SCC(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)CSC4=NC(=CC(=C4C#N)C(F)(F)F)C)C#N)C(F)(F)F

Origin of Product

United States

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